molecular formula C14H11ClF3NO3S B2730211 5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride CAS No. 886496-53-3

5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride

Cat. No.: B2730211
CAS No.: 886496-53-3
M. Wt: 365.75
InChI Key: PYCHIXRGPBXXDR-UHFFFAOYSA-N
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Description

5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C14H11ClF3NO3S. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with ethyl-(2,2,2-trifluoroacetyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions typically yield products where the sulfonyl chloride group is replaced by the nucleophile .

Scientific Research Applications

5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with specific proteins, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride is unique due to the presence of both the naphthalene-1-sulfonyl chloride and ethyl-(2,2,2-trifluoroacetyl)amino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific applications .

Properties

IUPAC Name

5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-2-19(13(20)14(16,17)18)11-7-3-6-10-9(11)5-4-8-12(10)23(15,21)22/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHIXRGPBXXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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